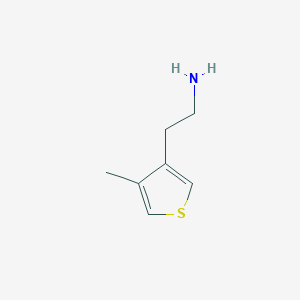

2-(4-Methylthiophen-3-yl)ethan-1-amine

Description

Significance of Heterocyclic Amines in Organic Synthesis and Medicinal Chemistry Research

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon. researchgate.net These structures are fundamental building blocks in the chemical and life sciences. nih.gov More than 75% of drugs in clinical use possess at least one heterocyclic ring, underscoring their importance. nih.gov Their prevalence stems from the unique structural and electronic properties that heteroatoms like nitrogen impart to the molecule, which can influence physicochemical characteristics such as solubility, basicity, and the ability to form hydrogen bonds. nih.gov These features are critical for drug-receptor interactions. nih.gov In organic synthesis, heterocyclic amines serve as versatile intermediates and synthons for constructing more complex molecular architectures. researchgate.net The basicity of the amine nitrogen can be finely tuned by the nature of the heterocyclic ring, making them useful as catalysts or as key reactants in a multitude of chemical transformations. researchgate.net

Overview of Thiophene (B33073) Derivatives in Contemporary Chemical Literature

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govderpharmachemica.com This designation reflects its frequent appearance in a wide array of pharmacologically active compounds. derpharmachemica.com The thiophene moiety is a component in numerous FDA-approved drugs, demonstrating therapeutic applications that span anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor binding affinity, and the ring itself is often used as a bioisosteric replacement for phenyl groups to improve metabolic stability and other pharmacokinetic properties. nih.gov Beyond medicine, thiophene-based compounds are pivotal in materials science, where their electronic properties are harnessed for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and photovoltaic materials.

Contextualizing 2-(4-Methylthiophen-3-yl)ethan-1-amine within Amine and Thiophene Chemistry

Detailed research findings and experimental data specifically for this compound are not extensively available in peer-reviewed literature. However, its chemical nature can be understood by analyzing its constituent parts: a 4-methylthiophene ring substituted at the 3-position with an ethanamine side chain.

The thiophene ring is an aromatic system, and its reactivity is influenced by the sulfur atom. chemicalbook.com It readily undergoes electrophilic substitution, which is generally preferred at the 2-position (alpha to the sulfur). derpharmachemica.comchemicalbook.com In this specific compound, the substituents are at the 3 and 4 positions. The ethanamine (-CH2CH2NH2) side chain introduces a primary amine, a functional group known for its basicity and nucleophilicity. The presence of this flexible ethyl linker separates the basic nitrogen atom from the aromatic thiophene ring, distinguishing it from simple aminothiophenes where the nitrogen is directly attached to the ring. This structural motif is analogous to phenethylamine (B48288), a core scaffold in many neurotransmitters and psychoactive compounds, suggesting that thiophene-ethanamines could interact with similar biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| CAS Number | Not assigned / Not publicly available |

| Physical State | Not available from published literature |

| Melting Point | Not available from published literature |

| Boiling Point | Not available from published literature |

Research Gaps and Future Directions in Compound Class Investigation

The most significant research gap concerning this compound is the lack of its synthesis, characterization, and evaluation of its biological activity in the scientific literature. While numerous thiophene derivatives have been explored, this specific substitution pattern remains underinvestigated.

Future research should prioritize the development of an efficient synthetic route to produce this compound in sufficient purity and quantity. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure.

Given the broad spectrum of biological activities associated with thiophene derivatives, this compound represents a promising candidate for pharmacological screening. nih.govresearchgate.net Potential areas of investigation include:

Anticancer Activity: Many novel thiophene analogues have been synthesized and tested for their potential as anticancer agents. researchgate.netmdpi.com

Anti-inflammatory Effects: Thiophene-based compounds are known to exhibit anti-inflammatory properties, making this a logical avenue for exploration. nih.gov

Antimicrobial Properties: The thiophene scaffold is present in several antifungal and antibacterial agents. mdpi.com

Neurological Activity: The structural similarity of the thiophene-ethanamine scaffold to the phenethylamine core suggests potential applications in neuroscience, targeting receptors and transporters in the central nervous system.

Systematic investigation of this and related compounds could uncover novel structure-activity relationships (SAR) and lead to the development of new therapeutic agents or functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-(4-methylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)2-3-8/h4-5H,2-3,8H2,1H3 |

InChI Key |

LGWPNNOYTSUQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1CCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 4 Methylthiophen 3 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2-(4-Methylthiophen-3-yl)ethan-1-amine Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

The primary disconnection targets the carbon-nitrogen (C-N) bond of the primary amine. This functional group interconversion (FGI) suggests precursors such as a corresponding carbonyl compound (ketone or aldehyde), a nitrile, or an azide (B81097). This leads to key intermediates like (4-methylthiophen-3-yl)acetaldehyde or 2-(4-methylthiophen-3-yl)acetonitrile.

A second disconnection can be made at the C-C bond between the thiophene (B33073) ring and the ethylamine (B1201723) side chain. This approach would involve synthesizing a functionalized 4-methylthiophene, such as a halomethyl or lithiated derivative, which can then be reacted with a two-carbon synthon to build the side chain.

Finally, the thiophene ring itself can be disconnected, suggesting a synthesis that constructs the heterocyclic core from acyclic precursors, incorporating the required methyl and ethylamine-precursor groups in the process.

Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors

| Disconnection Approach | Bond Cleaved | Proposed Precursors/Synthons | Subsequent Forward Reaction |

| Functional Group Interconversion (FGI) | C-N of the amine | (4-Methylthiophen-3-yl)acetaldehyde or 1-(4-methylthiophen-3-yl)ethan-1-one | Reductive Amination |

| Functional Group Interconversion (FGI) | C-N of the amine | 2-(4-Methylthiophen-3-yl)acetonitrile | Reduction (e.g., with LiAlH₄) |

| Side Chain C-C Bond | Thiophene-C₂H₄NH₂ | 3-Halomethyl-4-methylthiophene + ⁻CH₂CN | Nucleophilic Substitution |

| Thiophene Ring Construction | C-S and C-C bonds within the ring | Acyclic dicarbonyl or related compounds | Cyclization (e.g., Paal-Knorr) |

Classical Synthetic Approaches for Thiophene-Substituted Amines

Classical methods for amine synthesis are well-established and can be readily applied to thiophene-containing substrates.

Reductive amination is one of the most powerful and widely used methods for synthesizing amines from carbonyl compounds. nih.gov The process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com

For the synthesis of this compound, a key precursor would be (4-methylthiophen-3-yl)acetaldehyde. This aldehyde can be condensed with ammonia to form an imine, which is subsequently reduced. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing imines in the presence of aldehydes. nih.govmasterorganicchemistry.com

The general pathway is as follows:

Imine Formation: The thiophene-based aldehyde reacts with ammonia in an acidic medium.

Reduction: A hydride-based reducing agent reduces the C=N double bond of the imine to form the final amine product. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over carbonyls; does not require strict pH control. nih.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but generates toxic cyanide byproducts. masterorganicchemistry.com |

| Lithium Aluminium Hydride | LiAlH₄ | Very powerful, non-selective; would reduce the starting aldehyde as well. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Effective but can sometimes lead to side reactions on the thiophene ring. |

Nucleophilic substitution is another fundamental strategy for forming C-N bonds. In this context, a common approach involves the reaction of an alkyl halide with ammonia or an ammonia equivalent (e.g., sodium azide followed by reduction).

A plausible route to the target molecule would start with a precursor like 2-(4-methylthiophen-3-yl)ethyl halide (e.g., bromide or chloride). This compound can be synthesized from the corresponding alcohol, 2-(4-methylthiophen-3-yl)ethan-1-ol. The reaction with an excess of ammonia would yield the primary amine. However, this method often suffers from over-alkylation, producing secondary and tertiary amines as byproducts. masterorganicchemistry.com

A cleaner alternative is the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation and exclusively yield the primary amine. Another robust method is the reaction of the alkyl halide with sodium azide to form an alkyl azide, which is then cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

While nucleophilic aromatic substitution (SNAr) can occur on thiophene rings, it typically requires strong electron-withdrawing groups and is not a direct pathway for introducing the ethylamine side chain in this specific case. researchgate.netnumberanalytics.com

Multi-Step Synthesis of this compound and Related Analogs

The construction of the target molecule necessitates a multi-step approach, involving the formation of the substituted thiophene ring and the subsequent elaboration of the ethylamine side chain.

Numerous methods exist for the synthesis of substituted thiophenes from acyclic precursors. nih.gov The choice of method depends on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring. derpharmachemica.compharmaguideline.com For a 3,4-disubstituted thiophene, an appropriately substituted 1,4-dicarbonyl precursor would be required.

Gewald Aminothiophene Synthesis: This is a versatile one-pot reaction that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.comnih.gov While it directly produces an aminothiophene, it places the amine group at the 2-position of the ring, making it less direct for the target molecule but useful for related analogs.

Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy- or 3-aminothiophenes from thioglycolic acid derivatives and α,β-acetylenic carbonyl compounds.

Metal-Catalyzed Cyclizations: Modern synthetic methods often employ metal catalysts (e.g., copper, palladium) to construct the thiophene ring from various precursors, such as diynes or haloalkynes, with a sulfur source. nih.govnih.govorganic-chemistry.org These methods can offer high regioselectivity.

Table 3: Comparison of Thiophene Synthesis Methods

| Method | Precursors | Key Reagent(s) | Typical Product |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted Thiophenes derpharmachemica.com |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophenes pharmaguideline.com |

| Copper-Catalyzed Synthesis | 1,4-Diiodo-1,3-dienes | Potassium Sulfide, Cu catalyst | Substituted Thiophenes derpharmachemica.com |

Once the 4-methylthiophene core is established, the ethylamine side chain can be introduced and functionalized through several reaction sequences.

Acylation followed by Reduction: A Friedel-Crafts acylation of 4-methylthiophene with acetyl chloride would likely yield 2-acetyl-4-methylthiophene (B79172) due to the directing effect of the methyl group. To achieve substitution at the 3-position, a more complex, directed strategy would be needed, possibly involving protection/blocking of the more reactive positions. Assuming the desired 3-acetyl-4-methylthiophene is obtained, it can be converted to the target amine via reductive amination.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (–CHO) onto the thiophene ring. mdpi.com For 3-methylthiophene, this reaction typically occurs at the 2- and 5-positions. Again, a directed synthesis would be necessary to achieve 3-formylation. The resulting aldehyde could then be converted to the target amine via a Henry reaction (with nitromethane) followed by reduction, or through a Wittig reaction to add a carbon, followed by further functional group manipulation.

Introduction of a Two-Carbon Chain via Nitrile: A key intermediate, (4-methylthiophen-3-yl)acetonitrile, is a versatile precursor. It can be synthesized by reacting 3-chloromethyl-4-methylthiophene with sodium cyanide. Subsequent reduction of the nitrile group with a strong reducing agent like LiAlH₄ or through catalytic hydrogenation yields the desired this compound directly.

Table 4: Synthetic Transformations for Side Chain Formation

| Starting Functional Group on Ring | Reaction Sequence | Intermediate(s) | Final Step |

| -H (via Acylation) | 1. Friedel-Crafts Acylation (CH₃COCl/AlCl₃) 2. Reductive Amination | 1-(4-Methylthiophen-3-yl)ethan-1-one | Reduction of imine |

| -H (via Formylation) | 1. Vilsmeier-Haack (POCl₃/DMF) 2. Henry Reaction (CH₃NO₂) 3. Reduction | (4-Methylthiophen-3-yl)aldehyde, 1-(4-Methylthiophen-3-yl)-2-nitroethene | Reduction of nitro group |

| -CH₂Cl | 1. Nucleophilic Substitution (NaCN) 2. Reduction | (4-Methylthiophen-3-yl)acetonitrile | Reduction of nitrile |

| -OH | 1. Conversion to -OTs or -Br 2. Nucleophilic Substitution (NaCN) 3. Reduction | (4-Methylthiophen-3-yl)methyl tosylate/bromide, (4-Methylthiophen-3-yl)acetonitrile | Reduction of nitrile |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize product yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound and related structures, key parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry are systematically varied.

Research into the synthesis of various amine and thiophene derivatives demonstrates that a methodical approach to optimization is crucial. For instance, in the synthesis of amides from amines and alcohols, parameters like solvent type, catalyst amount, and the quantity of oxidant are examined to find the optimal conditions. researchgate.net In one study, THF was identified as the superior solvent, and a 10 mol% loading of a Cu-MOF catalyst provided the best yields without significant improvement at higher concentrations. researchgate.net Similarly, automated systems using Bayesian optimization algorithms can efficiently explore a wide range of variables, such as temperature and flow rates in continuous flow processes, to rapidly identify conditions that maximize yield. nih.gov

For a potential final step in the synthesis of this compound, such as the reduction of a corresponding nitrile or oxime, optimization would involve screening various reducing agents (e.g., LiAlH₄, H₂/Raney Ni) and solvents (e.g., THF, ethanol). Temperature control would be crucial to balance reaction rate with the prevention of side-product formation.

Table 1: Illustrative Optimization of a Hypothetical Amination Reaction

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂/Xantphos | 0.5 | Toluene | 100 | 24 | 65 |

| 2 | Pd(OAc)₂/Xantphos | 1.0 | Toluene | 120 | 20 | 85 |

| 3 | Pd(OAc)₂/Xantphos | 1.0 | 1,4-Dioxane | 120 | 20 | 78 |

| 4 | CuI/L-proline | 5.0 | DMSO | 80 | 12 | 92 |

| 5 | CuI/L-proline | 2.5 | DMSO | 80 | 12 | 89 |

| 6 | NiCl₂(dppp) | 5.0 | THF | 65 | 24 | 75 |

This table is a representative example based on general optimization procedures for amine synthesis and does not represent experimentally verified data for the specific target compound.

Green Chemistry and Sustainable Synthetic Pathways for Thiophene-Amines

The principles of green chemistry are increasingly integral to modern organic synthesis, focusing on reducing waste, minimizing energy usage, and employing less hazardous materials. nih.govrsc.org For thiophene-amines, this involves developing more efficient and environmentally benign synthetic routes.

One-pot reactions and multicomponent reactions (MCRs) are powerful tools in green chemistry, as they combine multiple synthetic steps into a single procedure. This approach significantly reduces solvent waste, purification steps, and energy consumption, leading to higher process efficiency and atom economy. tandfonline.combohrium.com

The Gewald reaction is a classic and highly effective MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.orgnih.govpharmaguideline.com This methodology could be adapted to build the core thiophene ring of this compound. Various protocols for the multicomponent synthesis of thiophene derivatives have been developed, utilizing different catalytic systems, including metal-catalyzed, base-catalyzed, and catalyst-free approaches. tandfonline.com For example, a one-pot, three-component reaction can yield polysubstituted thiophenes with high structural diversity. bohrium.com Another efficient one-pot method involves the reaction of α-oxo ketene (B1206846) dithioacetals with propargylic alcohols, proceeding through a relay catalysis system to form tetrasubstituted thiophenes. nih.gov

Table 2: Examples of One-Pot/Multicomponent Reactions for Thiophene Synthesis

| Reaction Type | Reactants | Catalyst/Mediator | Key Features |

| Gewald Reaction | Ketone, α-cyanoester, Sulfur | Base (e.g., Morpholine) | Forms highly substituted 2-aminothiophenes in a single step. rsc.orgpharmaguideline.com |

| CuI-Catalyzed MCR | Carbonyl compound, Malononitrile, Sulfur | Eggshell/Fe₃O₄ nanoparticles | Green catalyst, high yields (82–97%). tandfonline.com |

| Amine-Mediated Tandem Reaction | 2-Methylene-1,3-dithiole, Primary Amine | Aliphatic amine (e.g., n-butylamine) | Metal-free, efficient synthesis of alkylamino-substituted thiophenes. acs.org |

| [3+2] Annulation Strategy | 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, Methyl thioglycolate | Sodium methoxide | Economical, excellent yields for tetrasubstituted thiophenes. researchgate.net |

Catalyst selection is paramount in developing sustainable synthetic pathways for amines. Modern approaches favor catalysts that are highly efficient, operate under mild conditions, are recyclable, and are based on abundant, non-toxic metals.

Transition-metal catalysis is a cornerstone of modern amine synthesis. acs.org While palladium- and rhodium-based catalysts have been historically dominant, a green chemistry approach encourages the use of more sustainable alternatives like copper, iron, and nickel complexes. acs.orgjocpr.com For instance, copper-catalyzed C-S cross-coupling reactions provide an efficient, metal-free pathway for synthesizing amine-substituted aryl sulfides. acs.org

Biocatalysis, using enzymes like transaminases and amine dehydrogenases, offers an exceptionally green route to chiral amines. nih.gov These enzymatic methods operate in aqueous media under mild conditions with high chemo-, regio-, and stereoselectivity, eliminating the need for harsh reagents and expensive metal catalysts. nih.gov Protein engineering has further expanded the substrate scope and efficiency of these biocatalysts, making them viable for industrial-scale synthesis. nih.gov

Based on a comprehensive search for scientific literature, specific experimental or theoretical spectroscopic data for the compound "this compound" is not available in the public domain. To generate the detailed article as requested, specific data points such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this exact molecule are required.

The provided search tools did not yield any publications containing the ¹H NMR, ¹³C NMR, 2D NMR, or IR/FT-IR spectra for this compound. While general methodologies for the spectroscopic analysis of related thiophene derivatives are available, applying this information to the target compound without specific data would be speculative and would not meet the required standards of scientific accuracy. nih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, the instructions strictly require focusing solely on "this compound" and adhering to a detailed outline that necessitates the presentation and interpretation of precise spectroscopic data. Without this foundational data, it is impossible to create the requested data tables and perform the detailed analysis for each subsection (Proton and Carbon-13 NMR analysis, 2D NMR techniques, vibrational mode assignments, and correlation with theoretical frequencies).

Therefore, this request cannot be fulfilled as the necessary factual information is not presently available through the conducted searches.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Methylthiophen 3 Yl Ethan 1 Amine

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of 2-(4-Methylthiophen-3-yl)ethan-1-amine, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom. This results in the loss of the largest possible alkyl radical, leading to the formation of a stable iminium cation.

For this compound, the most significant fragmentation would be the cleavage of the bond between the carbon atom of the ethyl chain and the thiophene (B33073) ring. This would result in the formation of a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. This is a common and diagnostic peak for primary ethylamines. Another potential fragmentation pathway could involve the loss of an ammonia (B1221849) molecule (NH₃), leading to a fragment ion with a mass corresponding to M-17. Fragmentation of the thiophene ring itself is also possible, which would yield a more complex pattern of lower mass ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 141 | [C₇H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | α-cleavage, loss of C₆H₅S radical |

| 111 | [C₆H₇S]⁺ | Loss of CH₂NH₂ radical |

| 124 | [C₇H₈S]⁺ | Loss of NH₃ |

This table presents predicted data based on common fragmentation patterns of similar compounds.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. The presence of sulfur in the molecule would be indicated by the isotopic pattern of the molecular ion peak. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.21%. Therefore, the mass spectrum would show a small peak at M+2 (corresponding to the molecule containing one ³⁴S atom) with an intensity of about 4.2% relative to the monoisotopic molecular ion peak (containing ³²S). This isotopic signature is a key indicator for the presence of a single sulfur atom in the molecule.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

Substituted thiophene compounds have been observed to crystallize in various crystal systems, with monoclinic and orthorhombic systems being quite common. nih.gov For chiral thiophene derivatives, space groups such as P2₁, P2₁2₁2, and C2 are frequently observed. nih.gov For achiral molecules, centrosymmetric space groups like P2₁/c and C2/c are more typical. nih.gov Given that this compound is chiral if synthesized from a chiral precursor or resolved, it would likely crystallize in a non-centrosymmetric space group.

Table 2: Plausible Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Possible Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2 (for a chiral sample) |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Z | 2 or 4 |

This table presents hypothetical data based on typical values for similar organic molecules.

The conformation of the molecule in the solid state would be determined by a combination of intramolecular steric effects and intermolecular packing forces. The ethylamine (B1201723) side chain would likely be oriented to minimize steric hindrance with the methyl group on the thiophene ring.

In some crystal structures of thiophene derivatives, positional disorder of the thiophene ring or substituent groups can be observed. researchgate.net This occurs when a part of the molecule can adopt multiple orientations within the crystal lattice with similar energies. For this compound, disorder in the ethylamine side chain could be possible. Tautomerism is not expected for this compound as it lacks the necessary functional groups for such isomerism.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, serving as a unique molecular "fingerprint." This method relies on the inelastic scattering of monochromatic light, known as Raman scattering, which results from the interaction of photons with the vibrational energy levels of the molecules. The resulting Raman spectrum plots the intensity of the scattered light against the energy difference between the incident and scattered photons, typically expressed in wavenumbers (cm⁻¹). For a complex molecule such as this compound, the Raman spectrum is composed of a series of distinct bands, each corresponding to a specific vibrational motion within the molecule.

The vibrational fingerprint of this compound can be conceptually divided into contributions from the substituted thiophene ring and the ethanamine side chain. The position, intensity, and shape of the Raman bands are highly sensitive to the molecular structure, symmetry, and the chemical environment of the vibrating functional groups.

The thiophene ring, being an aromatic heterocycle, exhibits a set of characteristic Raman bands. The C-C stretching vibrations within the ring typically appear in the 1300-1600 cm⁻¹ region. iosrjournals.org For substituted thiophenes, these bands can be particularly intense due to the high polarizability of the π-conjugated system. acs.org The C-S stretching modes of the thiophene ring are generally found at lower frequencies, typically in the range of 600-900 cm⁻¹. iosrjournals.org The presence of the methyl group on the ring will also give rise to characteristic C-H stretching and bending vibrations.

The ethanamine side chain contributes its own set of vibrational modes. The C-H stretching vibrations of the ethyl group are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the amine group typically appears in the 1000-1200 cm⁻¹ range. The N-H stretching vibrations of the primary amine group are expected as one or two bands in the 3200-3500 cm⁻¹ region. ondavia.com Additionally, bending modes such as CH₂ and CH₃ scissoring and rocking, as well as NH₂ bending, will be present at lower frequencies.

Due to the absence of direct experimental Raman data for this compound in the reviewed literature, a theoretical assignment of the prominent Raman active vibrational modes is presented below. This assignment is based on density functional theory (DFT) calculations performed on analogous substituted thiophene and amine compounds. acs.orgresearchgate.net Such theoretical calculations provide a reliable prediction of the vibrational spectrum and are a common practice in the structural analysis of novel compounds. arxiv.org

Table 1: Theoretically Predicted Raman Active Vibrational Modes for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400 | N-H symmetric stretching | Primary Amine |

| ~3300 | N-H asymmetric stretching | Primary Amine |

| ~3100 | C-H stretching (aromatic) | Thiophene Ring |

| ~2950 | C-H asymmetric stretching | Methyl & Ethyl Groups |

| ~2870 | C-H symmetric stretching | Methyl & Ethyl Groups |

| ~1550 | C=C stretching | Thiophene Ring |

| ~1450 | CH₂ scissoring / CH₃ asymmetric bending | Ethyl & Methyl Groups |

| ~1380 | C-C stretching | Thiophene Ring |

| ~1150 | C-N stretching | Ethan-1-amine |

| ~850 | C-S stretching | Thiophene Ring |

| ~700 | C-S-C deformation | Thiophene Ring |

This detailed vibrational fingerprint allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers and other related compounds. Furthermore, any changes in the chemical environment, such as protonation of the amine group or coordination to a metal center, would be reflected by shifts in the positions and intensities of the corresponding Raman bands, making Raman spectroscopy a valuable tool for studying the reactivity and interactions of this compound.

Theoretical and Computational Chemistry Studies of 2 4 Methylthiophen 3 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering insights into molecular behavior at the atomic and electronic levels. For a molecule like 2-(4-Methylthiophen-3-yl)ethan-1-amine, a combination of Density Functional Theory (DFT) and ab initio methods would be the standard approach.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a popular and versatile method for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their reliability in predicting molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.netresearchgate.net Other functionals, including BLYP, B3PW91, and mPW1PW91, could also be employed to assess the dependence of the results on the chosen functional. mdpi.comresearchgate.net

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. mdpi.comresearchgate.netresearchgate.net While computationally more demanding than DFT, they can provide valuable benchmark data. researchgate.net The HF method provides a foundational approximation, while MP2 incorporates electron correlation, which is often crucial for accurate energy calculations. researchgate.net A comparative study employing both DFT and ab initio methods would provide a comprehensive understanding of the electronic structure of this compound.

Basis Set Selection and Computational Parameters

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur, carbon, nitrogen, and hydrogen, Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly used. alquds.edu The inclusion of polarization functions (d,p) is essential for describing the anisotropic nature of chemical bonds accurately. For more precise calculations, especially of electronic properties, larger basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ might be employed. researchgate.net The selection of the basis set often involves a compromise between the desired accuracy and the computational resources available. researchgate.net

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, a wealth of information about the electronic structure and reactivity of this compound can be derived. Key parameters include the energies and distributions of the frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. dergipark.org.tr The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO is the lowest energy orbital that is empty and reflects the molecule's ability to accept electrons, highlighting its electrophilic character. researchgate.net The spatial distribution of the HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For thiophene (B33073) derivatives, the HOMO is often localized on the thiophene ring, particularly the sulfur atom, while the LUMO distribution can vary depending on the substituents.

Energy Gap (ΔEgap) and its Implications for Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap) , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.netnih.gov The magnitude of the energy gap can be used to infer the molecule's potential for charge transfer interactions. nih.gov

Chemical Hardness (η), Chemical Softness (σ), and Electrophilicity Index (ω) Calculations

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. dergipark.org.tr It is calculated as half the energy gap (η = (E_LUMO - E_HOMO) / 2). mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (σ) is the reciprocal of chemical hardness (σ = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. dergipark.org.tr

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). mdpi.comresearchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not publicly available. Consequently, it is not possible to generate a scientifically accurate article with specific research findings for the requested sections and subsections.

The provided outline requires in-depth data for:

Prediction and Validation of Spectroscopic Data

While general methodologies for these computational analyses are well-established and have been applied to various related thiophene derivatives researchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net, specific values, maps, energy barriers, and simulation results for this compound have not been published in the accessible literature. Providing such information would require performing novel computational research or making unsubstantiated extrapolations from different molecules, which would not adhere to the required standards of scientific accuracy for this specific compound.

Therefore, the content for the requested article sections cannot be generated.

Derivatization and Exploration of Advanced Thiophene Amine Analogs

Synthesis of Novel Thiophene-Amine Derivatives

The synthesis of novel derivatives from the 2-(4-methylthiophen-3-yl)ethan-1-amine scaffold focuses on three primary areas: modification of the ethylamine (B1201723) side chain, annulation of a new ring onto the thiophene (B33073) core, and substitution on the thiophene ring itself.

Alkylation and Acylation of the Amine Functionality

The primary amine group of this compound is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

N-Alkylation: The introduction of alkyl groups to the amine functionality can be achieved through several standard methods. Reductive amination is a common approach, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. Alternatively, direct alkylation can be performed using alkyl halides. While this method can sometimes lead to over-alkylation, reaction conditions can be optimized to favor mono- or di-alkylation as desired.

N-Acylation: Acylation of the amine to form amides is a straightforward and widely used transformation. This is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to neutralize the acid byproduct. The resulting amides are generally more stable and less basic than the parent amine. The specific acylating agent can be varied extensively to introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

| Reaction Type | Reagents | Product Class | Purpose |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines | Modulate basicity and lipophilicity |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amides | Increase stability, alter hydrogen bonding |

Heterocyclic Annulation on the Thiophene Ring (e.g., Thienopyrimidines, Thienopyrazoles)

Building additional heterocyclic rings onto the existing thiophene core, a process known as annulation, leads to fused bicyclic systems such as thienopyrimidines and thienopyrazoles. These scaffolds are of significant interest in medicinal chemistry. While direct annulation starting from this compound is complex, analogous syntheses typically begin with appropriately substituted 2-aminothiophenes.

Thienopyrimidine Synthesis: Thienopyrimidines are commonly synthesized from 2-aminothiophene-3-carboxylate precursors. ekb.eg These precursors can react with various one-carbon reagents to form the pyrimidine (B1678525) ring. For example, reaction with isocyanates or isothiocyanates can lead to thieno[2,3-d]pyrimidinone derivatives after cyclization. ekb.eg Another approach involves the condensation of the 2-aminothiophene with reagents like ethyl chloroformate, followed by cyclization to form dione (B5365651) derivatives. mdpi.com These methods highlight how a vicinal amino-ester functionality on a thiophene ring is a versatile starting point for constructing the fused pyrimidine system. ekb.eg

Thienopyrazole Synthesis: The construction of thienopyrazoles often involves the use of a thiophene molecule containing a 1,3-dicarbonyl or an equivalent reactive species. One established method involves the [3+2] annulation of thiophene-containing chalcones (α,β-unsaturated ketones) with aryl hydrazine (B178648) hydrochlorides. semanticscholar.org This cyclocondensation reaction, typically performed under reflux in acetic acid, efficiently yields thiophene-pyrazole hybrid molecules. semanticscholar.org The substituents on both the thiophene chalcone (B49325) and the aryl hydrazine can be varied to generate a library of diverse thienopyrazole analogs.

| Fused Heterocycle | Typical Starting Synthon | Key Reagents/Reaction |

| Thienopyrimidine | 2-Aminothiophene-3-carboxylate | Isocyanates, Isothiocyanates, Formamide |

| Thienopyrazole | Thiophene-based chalcone | Aryl hydrazine hydrochloride |

Modification of the Thiophene Core (e.g., Trifluoromethylthiophenes)

Altering the substituents on the thiophene ring itself is another key strategy for derivatization. Introducing groups like trifluoromethyl (CF3) can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions. The synthesis of trifluoromethylthiophenes can be achieved through various modern organic chemistry methods. While direct trifluoromethylation of a complex molecule can be challenging, these groups are often introduced early in the synthetic sequence. For instance, building the thiophene ring from acyclic precursors already containing the trifluoromethyl group is a common strategy. nih.gov One-pot C-S coupling and heterocyclization approaches have been developed to construct substituted thiophenes, including those bearing trifluoromethyl groups, in a regioselective manner. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Thiophene-Amine Research

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel core structures with improved properties while retaining biological activity. namiki-s.co.jp In the context of thiophene-amine research, these approaches are used to address issues like metabolic liabilities or to explore new intellectual property space. researchgate.net

The thiophene ring is a well-established bioisostere of the phenyl ring. nih.govnih.gov This substitution is frequently employed in medicinal chemistry because the thiophene ring mimics the steric and electronic properties of a benzene (B151609) ring while introducing a heteroatom that can alter metabolic pathways and improve physicochemical properties. nih.govpsu.edu Replacing a phenyl group with a thiophene can enhance metabolic stability and binding affinity. nih.gov For instance, research on GluN2B selective NMDA receptor antagonists demonstrated that the bioisosteric replacement of benzene rings with a thiophene ring was well-tolerated and, in some cases, led to increased receptor affinity. nih.gov

Scaffold hopping involves more significant changes to the molecular core. For example, a thienopyrimidine scaffold might be replaced by other fused 6,5-ring systems like pyrrolopyrimidines or pyrazolopyrimidines to explore the impact of a more polar, nitrogen-containing heterocycle. nih.gov While such a hop might lead to a drop in potency, further optimization of substituents can recover or even improve activity. nih.gov These strategies aim to find novel scaffolds that maintain the key pharmacophoric interactions of the original molecule while offering advantages in properties such as solubility, metabolic stability, or synthetic accessibility. researchgate.netdundee.ac.uk

Development of Hybrid Molecules Incorporating Thiophene-Amine Units

Hybrid molecules are created by covalently linking two or more distinct pharmacophoric units to produce a single chemical entity with a potentially synergistic or multi-target profile. The thiophene-amine scaffold is a versatile building block for constructing such hybrids.

One strategy involves creating conjugates of thiophene with other heterocyclic systems known for their biological activity, such as pyrazole (B372694). For example, thiophene-appended pyrazoles have been synthesized through the cyclocondensation of thiophene-based chalcones with hydrazines. semanticscholar.org Similarly, pyrazole-thiophene-based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines, followed by further functionalization using palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov These approaches merge the structural features of both thiophene and pyrazole moieties into a single, larger molecule, aiming to combine their respective biological activities. The amide linker provides a stable and synthetically accessible connection point for creating these hybrid structures.

| Hybrid Molecule Type | Synthetic Strategy Example | Connecting Linker |

| Thiophene-Pyrazole | Cyclocondensation of a thiophene-chalcone with a hydrazine | C-C bond (from cyclization) |

| Thiophene-Pyrazole Amide | Amide coupling of thiophene carboxylic acid and aminopyrazole | Amide bond |

Emerging Applications and Interdisciplinary Research Directions

2-(4-Methylthiophen-3-yl)ethan-1-amine as a Building Block in Complex Chemical Synthesis

Thiophene (B33073) derivatives are fundamental building blocks in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties. researchgate.netnih.govsciensage.inforesearchgate.net The structural analogue, 2-(thiophen-3-yl)ethanamine, is utilized as a precursor in the synthesis of more complex molecules. The presence of the methyl group at the 4-position of the thiophene ring in this compound offers a site for potential regioselective reactions and can influence the electronic properties of the thiophene ring, thereby impacting the reactivity and properties of the resulting complex molecules.

The primary amine group of this compound is a key functional handle for a variety of chemical transformations. It can readily participate in reactions such as amidation, imine formation, and N-alkylation, allowing for its incorporation into larger molecular frameworks. For instance, thiophene derivatives are used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. nih.gov The Gewald reaction is a well-known method for synthesizing substituted 2-aminothiophenes, which are versatile intermediates for a wide range of biologically active compounds. researchgate.netnih.govimpactfactor.org

The versatility of thiophene-based building blocks is further highlighted by their use in the synthesis of compounds with potential antimicrobial, antioxidant, and anticancer activities. nih.govimpactfactor.org The synthesis of novel thiophene derivatives often involves multi-step reaction sequences where the thiophene moiety is introduced early on and subsequently functionalized. researchgate.net

| Reaction Type | Potential Product Class | Significance |

| Amidation | Substituted amides | Precursors for bioactive molecules and polymers. |

| Imine Formation | Schiff bases | Intermediates for heterocyclic synthesis and ligands for metal complexes. |

| N-Alkylation | Secondary and tertiary amines | Modification of pharmacological and material properties. |

| Gewald Reaction | Substituted 2-aminothiophenes | Versatile intermediates for a wide range of functional molecules. |

Potential in Materials Science Research

The unique electronic and photophysical properties of the thiophene ring make its derivatives highly promising for applications in materials science, particularly in the fields of photochromic and fluorescent materials, as well as organic electronics. researchgate.netijsr.net

Thiophene-containing molecules have been extensively studied for their photochromic and fluorescent properties. researchgate.net Photochromic materials can reversibly change their color upon irradiation with light of a specific wavelength, a property that is highly desirable for applications in optical data storage, molecular switches, and smart windows. nih.govresearchgate.netrsc.org The introduction of a thiophene ring into a photochromic system, such as a diarylethene, can significantly influence the absorption and emission properties of the molecule. researchgate.net

Similarly, the inherent fluorescence of many thiophene derivatives makes them attractive candidates for use as fluorescent probes and in organic light-emitting diodes (OLEDs). rsc.orgbohrium.com The fluorescence of thiophene-based materials can be tuned by modifying the substituents on the thiophene ring, which alters the electronic structure and, consequently, the emission wavelength and quantum yield. rsc.org While the specific photochromic and fluorescent properties of this compound have not been extensively reported, its structural similarity to other fluorescent thiophene derivatives suggests potential in this area. The ethanamine side chain provides a convenient point of attachment for incorporating this fluorophore into larger systems.

Thiophene-based polymers and small molecules are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. ijsr.netsemanticscholar.org They are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. researchgate.netijsr.net The performance of these devices is highly dependent on the molecular structure of the thiophene derivative, which influences molecular packing, electronic energy levels, and charge carrier mobility.

Theoretically, this compound could serve as a monomer or a precursor for the synthesis of novel organic semiconducting materials. The amine group could be used to polymerize the molecule or to attach it to other functional units. The methyl group on the thiophene ring could enhance the solubility of the resulting materials, which is a crucial factor for solution-based processing of organic electronic devices.

Furthermore, the electron-rich nature of the thiophene ring makes its derivatives suitable for use in chemical sensors. researchgate.net The interaction of an analyte with the thiophene unit can lead to a change in its electronic or optical properties, such as fluorescence or conductivity, providing a detectable signal. The amine group in this compound could act as a binding site for specific analytes, making it a potential candidate for the development of selective chemosensors. researchgate.net

| Potential Application | Key Structural Feature | Theoretical Role of this compound |

| Organic Field-Effect Transistors (OFETs) | π-conjugated thiophene ring | Monomer for semiconducting polymers with improved processability. |

| Organic Photovoltaics (OPVs) | Electron-donating thiophene unit | Component of donor materials in bulk heterojunction solar cells. |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescent thiophene core | Emitter or host material in the emissive layer. |

| Chemical Sensors | Analyte-responsive thiophene moiety | Sensing material with the amine group as a recognition site. |

Role as Chemical Probes in Biological Systems (non-therapeutic focus)

Thiophene-based fluorescent dyes are increasingly being utilized as probes for imaging biological systems due to their favorable photophysical properties, including high quantum yields and photostability. nih.govresearchgate.net These probes can be designed to selectively target specific organelles or biomolecules, providing valuable insights into cellular processes without a therapeutic intent. nih.gov

For instance, novel thiophene-based fluorescent dyes have been developed for the specific staining and imaging of lysosomes in living cells. nih.gov These probes exhibit low cytotoxicity and long-term retention, which are crucial for live-cell imaging. nih.gov The derivatization of the thiophene core allows for the fine-tuning of its properties to achieve selective localization within the cell.

Furthermore, thiophene derivatives have been engineered to act as fluorescent chemosensors for the detection of biologically important ions such as Zn2+. mdpi.com The binding of the target ion to a receptor unit linked to the thiophene fluorophore can induce a significant change in the fluorescence signal, enabling the quantification of the ion in biological samples and even in living cells and organisms like zebrafish. mdpi.com

The structure of this compound, with its reactive amine group, provides a straightforward route for conjugation to biomolecules or targeting ligands. This would allow for the development of targeted fluorescent probes for specific biological investigations. The inherent fluorescence of the thiophene moiety, while needing to be fully characterized, forms the basis for its potential as a signaling unit in such probes.

Analytical Methodologies for Detection and Characterization in Complex Matrices (beyond basic ID)

The detection and quantification of thiophene derivatives in complex biological matrices often require sophisticated analytical techniques that offer high sensitivity and selectivity. japsonline.commdpi.com While basic identification can be achieved through standard spectroscopic methods, advanced methodologies are necessary for detailed characterization and trace-level analysis.

High-performance liquid chromatography (HPLC) coupled with various detectors is a powerful tool for the separation and quantification of thiophene compounds from complex mixtures. mdpi.com For enhanced selectivity and sensitivity, mass spectrometry (MS) detectors, particularly in tandem (MS/MS), are often employed. Liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) methods are widely used in bioanalysis for their ability to provide both qualitative and quantitative information with high accuracy. japsonline.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another valuable technique, especially for volatile and thermally stable thiophene derivatives. For compounds containing sulfur, a sulfur-selective detector can provide an additional layer of specificity.

In the context of characterizing the compound's role in materials or biological systems, techniques that provide information on molecular interactions and distribution are crucial. For example, fluorescence microscopy can be used to visualize the localization of fluorescently-labeled derivatives in cells or tissues. nih.gov For materials science applications, techniques like X-ray diffraction and atomic force microscopy can provide insights into the morphology and packing of thin films containing the thiophene derivative.

| Analytical Technique | Information Provided | Application in Complex Matrices |

| HPLC-UV/Fluorescence | Separation and quantification | Analysis of biological fluids and environmental samples. |

| LC-MS/MS | High-sensitivity quantification and structural confirmation | Pharmacokinetic studies and metabolite identification. |

| GC-MS | Analysis of volatile derivatives | Characterization in material off-gassing or environmental air samples. |

| Fluorescence Microscopy | Spatial distribution | Imaging of probes in live cells and tissues. |

| X-ray Diffraction (XRD) | Crystalline structure and molecular packing | Characterization of thin films in organic electronics. |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 2-(4-Methylthiophen-3-yl)ethan-1-amine

Direct experimental findings on this compound are scarce. However, based on the extensive research on analogous compounds, several key academic points can be inferred:

Synthetic Feasibility : The synthesis of this compound is considered academically feasible through established synthetic routes for 3,4-disubstituted thiophenes. rsc.orgresearchgate.net General methods such as the Gewald or Paal-Knorr synthesis could be adapted to create the core thiophene (B33073) ring with the desired substitution pattern. bohrium.com Subsequent functional group interconversion, likely involving the reduction of a corresponding nitrile or nitro compound, would yield the target ethylamine (B1201723) side chain.

Structural Analogy to Bioactive Scaffolds : The structure of this compound is a hybrid of two important pharmacophores: the thiophene ring and the ethylamine side chain. The phenethylamine (B48288) backbone is a cornerstone of many neurologically active compounds. The incorporation of a thiophene ring in place of the phenyl ring, a common bioisosteric replacement, suggests that this compound could interact with biological targets in a similar fashion to classic phenethylamines.

Physicochemical Properties : The presence of the thiophene ring is expected to impart specific physicochemical properties. Thiophene's aromaticity and the presence of a sulfur atom can influence the molecule's electronic distribution, lipophilicity, and metabolic stability compared to its benzene (B151609) analog. nih.gov These properties are critical in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

Unaddressed Research Questions and Methodological Challenges

The novelty of this compound means that a significant number of research questions remain unanswered. Addressing these will be crucial to understanding its potential.

Unaddressed Research Questions:

What is the optimal, high-yield synthetic pathway for the regioselective production of this compound?

What are the detailed spectroscopic and crystallographic characteristics of the compound?

What is its comprehensive pharmacological profile? Does it exhibit affinity for specific receptors, enzymes, or ion channels, particularly those targeted by phenethylamine analogs?

What is the in vitro and in vivo metabolic fate of the molecule?

What are its toxicological and safety profiles?

Methodological Challenges:

Regioselective Synthesis : A primary challenge in the synthesis of 3,4-disubstituted thiophenes is achieving high regioselectivity. rsc.org Undesired isomers can be difficult to separate, complicating the synthesis and purification process. cambridge.org Developing a robust and scalable synthesis that exclusively yields the 3-ethylamino-4-methylthiophene isomer is a significant hurdle.

Starting Material Availability : The availability and cost of appropriately substituted starting materials for the construction of the 3,4-disubstituted thiophene ring can be a limiting factor.

Lack of Precedent : Without prior studies, initial biological screening must be broad and encompass a wide range of potential targets, which can be resource-intensive.

Outlook on the Potential of this compound in Advanced Chemical Sciences

The potential of this compound in advanced chemical sciences, particularly in medicinal chemistry and materials science, is promising.

Medicinal Chemistry : As a novel scaffold, this compound could serve as a starting point for the development of new therapeutic agents. nih.gov Its structural similarity to known bioactive molecules suggests potential applications in neurology, psychiatry, and beyond. The thiophene core allows for further functionalization at the 2 and 5 positions, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Materials Science : Thiophene-containing molecules are fundamental building blocks for organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). nih.gov While the ethylamine group may not be immediately conducive to these applications, the core 3,4-disubstituted thiophene structure could be modified for the synthesis of novel monomers and materials.

Chemical Biology : As a research tool, radiolabeled or fluorescently tagged versions of this compound could be synthesized to probe biological systems and study the function of specific receptors or transporters.

Recommendations for Next-Generation Academic Investigations

To unlock the potential of this compound, a systematic and multi-pronged research approach is recommended:

Definitive Synthesis and Characterization : The first step must be the development and publication of a validated, regioselective synthesis of the compound. This should be accompanied by a thorough characterization using modern analytical techniques, including NMR, mass spectrometry, and single-crystal X-ray diffraction.

Computational and In Silico Studies : Prior to extensive biological testing, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling should be employed. nih.gov These studies can predict potential biological targets and guide the initial screening efforts.

Broad-Based Biological Screening : A comprehensive screening program should be initiated to assess the compound's activity across a diverse range of biological targets. This should include assays for CNS receptors, monoamine transporters, and various enzymes.

Pharmacokinetic and Toxicological Profiling : Preliminary ADME (absorption, distribution, metabolism, and excretion) and toxicology studies should be conducted early in the research process to identify any potential liabilities.

Analogue Synthesis and SAR Studies : Based on initial findings, a focused effort to synthesize and evaluate a series of related analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

By following these recommendations, the scientific community can systematically explore the chemical and biological landscape of this compound and determine its true potential in advanced chemical sciences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylthiophen-3-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves alkylation or substitution reactions using 4-methylthiophene derivatives as precursors. For example, coupling 4-methylthiophen-3-yl halides with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like K₂CO₃ can yield the target compound . Optimization includes adjusting molar ratios, temperature (e.g., 80–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical for isolating the amine product .

- Characterization : Confirm structure and purity using NMR (¹H/¹³C), IR (to detect NH₂ stretches ~3300 cm⁻¹), and LC-MS (to verify molecular ion peaks) .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) during structural elucidation of this compound?

- Methodology : Contradictions often arise from impurities or stereochemical ambiguities. Use multi-dimensional NMR (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously. Cross-validate with computational tools (e.g., DFT calculations for predicted shifts) and compare with structurally analogous compounds (e.g., 2-(thiophen-3-yl)ethan-1-amine derivatives) . Repetition under standardized conditions reduces experimental variability .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported biological activities of this compound analogs?

- Methodology : Discrepancies may stem from differences in assay conditions or impurity profiles. Design dose-response studies with rigorously purified batches (>98% purity via HPLC) and standardized in vitro assays (e.g., receptor binding assays or enzyme inhibition tests). Include positive controls (e.g., known agonists/antagonists) and replicate experiments across independent labs . Structural analogs (e.g., benzimidazole derivatives) should be synthesized and tested to establish structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound derivatives for selective receptor targeting?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors (e.g., GPCRs or ion channels). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Compare results with experimental binding data from surface plasmon resonance (SPR) or radioligand assays . Focus on modifying substituents (e.g., methyl or fluorine groups) to enhance selectivity .

Q. What crystallographic techniques are suitable for determining the absolute configuration of chiral derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow high-quality crystals via vapor diffusion or slow evaporation. Use SHELXT for structure solution and SHELXL for refinement, ensuring anisotropic displacement parameters are modeled accurately . For enantiomeric resolution, employ chiral chromatography (e.g., HPLC with amylose-based columns) prior to crystallography .

Comparative and Analytical Questions

Q. How do the electronic properties of the 4-methylthiophene moiety influence the reactivity of this compound in nucleophilic reactions?

- Methodology : Perform Hammett studies by synthesizing analogs with substituents of varying electron-donating/withdrawing effects (e.g., -NO₂, -OCH₃) at the 4-position of the thiophene ring. Compare reaction rates (e.g., acylation or alkylation) using kinetic assays (UV-Vis or LC-MS monitoring). Correlate results with DFT-calculated σ values to quantify electronic effects .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches intended for pharmacological studies?

- Methodology : Use UPLC-QTOF-MS for high-resolution impurity profiling. Compare fragmentation patterns with spectral libraries (e.g., NIST) to identify byproducts (e.g., unreacted precursors or oxidation products). Complement with ¹H NMR spiking experiments using reference standards . For quantification, employ GC-FID with internal calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.